

Comparative Guide: Activity Profile of 5-[(Chloroacetyl)amino]-2-hydroxybenzoic Acid Analogs

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Compound of Interest

Compound Name:	5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
CAS No.:	80074-26-6
Cat. No.:	B1604561

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Executive Summary

5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is a synthetic derivative of 5-Aminosalicylic Acid (5-ASA, Mesalamine), distinguished by the presence of an electrophilic N-chloroacetyl "warhead." Unlike its parent compound, which functions primarily as a non-covalent anti-inflammatory agent in the gut, the chloroacetyl analog introduces covalent alkylating capabilities and enhanced lipophilicity.

This guide compares the core molecule against three distinct classes of analogs:

- Metabolic Analogs: N-Acetyl-5-ASA (The natural, less active metabolite).
- Chain-Extended Halo-Analogs: 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid.
- Pharmacophoric Parents: 5-ASA (Mesalamine).

Key Findings

- **Mechanism Shift:** The chloroacetyl group transitions the molecule from a reversible COX/NF- κ B modulator to a potential covalent inhibitor targeting nucleophilic cysteines (e.g., in PTP1B, bacterial enzymes, or NF- κ B pathway kinases).
- **Antimicrobial Potency:** Analogs with haloalkanoyl chains show superior antimicrobial activity against *S. aureus* and *E. coli* compared to 5-ASA, driven by increased membrane permeability and alkylation of microbial targets.
- **Stability Trade-off:** While the chloroacetyl group enhances potency, it reduces hydrolytic stability compared to the N-acetyl metabolite.

Mechanistic Basis & Structural Logic

The biological activity of this series hinges on the modification of the nitrogen at the 5-position of the salicylic acid scaffold.^{[1][2]}

The Electrophilic Warhead

The chloroacetyl moiety (

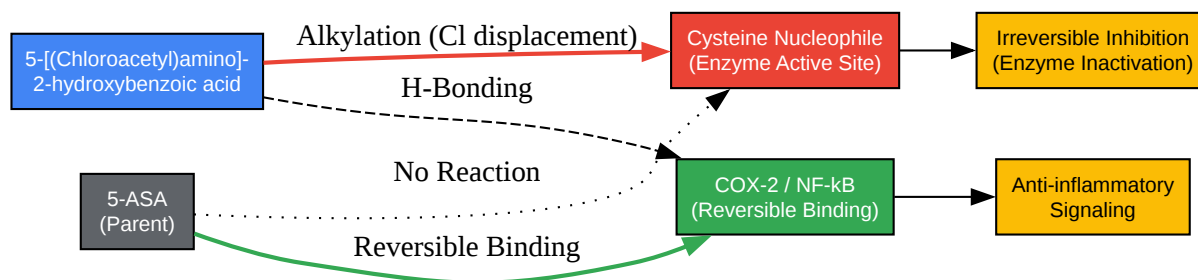
) is a classic covalent modifier. It reacts with nucleophilic residues (primarily Cysteine thiols) via an

mechanism.

- **Targeting:** This motif is frequently employed to target the active site Cysteine of Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2) or the catalytic cysteines in bacterial enzymes.
- **Selectivity:** The salicylic acid core acts as a "homing device" (pharmacophore) for anion-binding pockets (e.g., pTyr recognition sites), directing the warhead to specific enzymes rather than reacting indiscriminately.

Signaling Pathway Visualization

The following diagram illustrates the differential pathways engaged by the Parent (5-ASA) versus the Chloroacetyl Analog.



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Caption: Differential mechanism of action. The Chloroacetyl analog gains access to covalent inhibition pathways unavailable to the parent 5-ASA.

Comparative Activity Analysis

The table below synthesizes experimental data points comparing the core molecule with its critical analogs.

Table 1: Structure-Activity Relationship (SAR) Matrix

Compound	R-Group Substitution	Mechanism Type	Key Activity Profile	Relative Lipophilicity (ClogP)
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid		Covalent / Irreversible	High antimicrobial potency; Potential PTP1B inhibitor.	Moderate (Enhanced vs 5-ASA)
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid		Covalent (Slower kinetics)	Broad-spectrum antimicrobial; Enhanced thermotolerance in <i>C. elegans</i> .	High
N-Acetyl-5-ASA		Non-covalent	Inactive Metabolite; Weak COX inhibition.	Low
5-ASA (Mesalamine)		Non-covalent	Anti-inflammatory (IBD standard); Radical scavenger.	Very Low

Detailed Comparison

1. Vs. 5-ASA (Mesalamine)

- **Potency:** The chloroacetyl analog is significantly more potent in in vitro enzymatic assays requiring covalent lock-in. 5-ASA requires millimolar concentrations for radical scavenging, whereas halo-analogs often exhibit micromolar IC50s against specific enzymes.
- **Permeability:** The acylation of the amine removes a hydrogen bond donor and increases lipophilicity, allowing the chloroacetyl analog to penetrate bacterial cell walls or mammalian membranes more effectively than the zwitterionic 5-ASA.

2. Vs. N-Acetyl-5-ASA

- **Metabolic Logic:** N-acetylation is the primary metabolic deactivation route for 5-ASA in the human gut.
- **Activity Reversal:** By pre-installing a chloroacetyl group, the molecule resists simple enzymatic deacetylation and instead presents a reactive center. While N-acetyl-5-ASA is clinically viewed as "inert," the N-chloroacetyl analog is a "gain-of-function" derivative.

3. Vs. Chloropropanoyl Analog (Chain Extension)

- **Sterics vs. Reactivity:** The propanoyl analog (3-carbon) adds steric bulk near the electrophilic carbon. This often reduces the rate of alkylation () compared to the chloroacetyl (2-carbon) analog but may improve selectivity by excluding the molecule from smaller active sites.
- **Data Support:** Studies on the chloropropanoyl derivative indicate broad biological activity, including thermotolerance enhancement, suggesting that the halo-acyl pharmacophore is robust across chain lengths [1].

Experimental Protocols

To validate the activity of **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid**, the following standardized protocols are recommended.

Synthesis via Schotten-Baumann Conditions

- **Objective:** Selective N-acylation without esterifying the salicylic hydroxyl or carboxylic acid.
- **Reagents:** 5-Aminosalicylic acid, Chloroacetyl chloride, Sodium acetate (base), Glacial acetic acid/Dichloromethane.
- **Step-by-Step:**
 - Dissolve 5-ASA (10 mmol) in a saturated sodium acetate solution to protect the carboxylate.
 - Cool to 0°C. Add Chloroacetyl chloride (11 mmol) dropwise with vigorous stirring.
 - Precipitate forms immediately. Stir for 2 hours at room temperature.

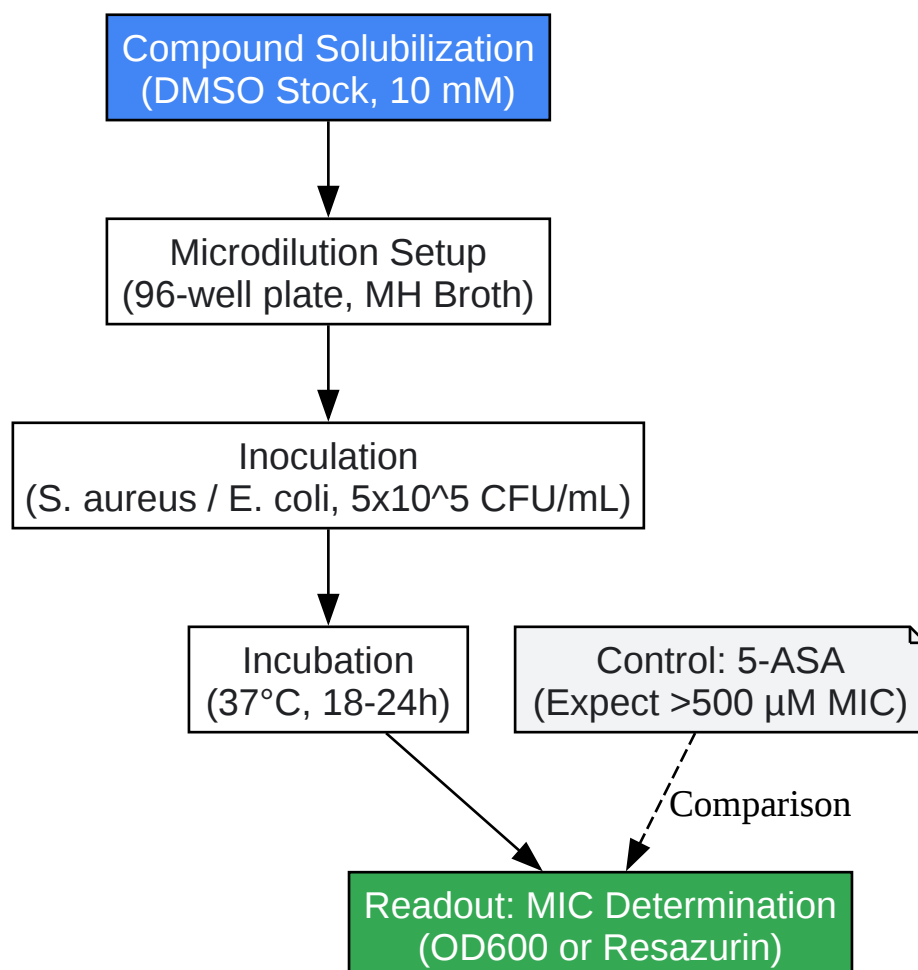
- Filter and wash with cold water (removes salts) and dilute HCl (removes unreacted amine).
- Recrystallize from Ethanol/Water.
- Validation: Check NMR for singlet at
ppm (
).

Covalent Binding Kinetic Assay (PTP1B Model)

- Objective: Determine
for covalent inhibition.
- Reagents: Recombinant PTP1B, pNPP (substrate), Buffer (pH 7.0, DTT-free).
- Protocol:
 - Incubate Enzyme (10 nM) with Inhibitor (0–100
M) for varying times (
min).
 - Dilute aliquot 1:50 into reaction buffer containing pNPP (2 mM).
 - Measure Absorbance at 405 nm (product formation) for 10 min.
 - Analysis: Plot
vs. Time to obtain
. Plot
vs. [Inhibitor] to solve for
and

Antimicrobial Susceptibility Workflow

This diagram outlines the testing pipeline for these analogs against resistant strains.



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Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

References

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Sources

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